molecular formula C15H12BrNO2S B13043168 2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole

2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole

Cat. No.: B13043168
M. Wt: 350.2 g/mol
InChI Key: WLPBSZNNSMLNRC-UHFFFAOYSA-N
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Description

2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a methylbenzene group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole typically involves multi-step reactions. One common method includes the bromination of an indole derivative followed by sulfonylation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonylation: Sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution reactions can yield various substituted indoles, while nucleophilic substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole is unique due to the presence of the indole core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H12BrNO2S

Molecular Weight

350.2 g/mol

IUPAC Name

2-bromo-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C15H12BrNO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3

InChI Key

WLPBSZNNSMLNRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br

Origin of Product

United States

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